IRAP Inhibitory Potency: Imidazo[1,5-a]pyridine Scaffold Delivers Low-Micromolar IC50 Versus Inactive Benzopyran and Spiro-Oxindole Scaffolds
In a head-to-head comparative screening campaign of approximately 10,500 lead-like and drug-like compounds against insulin-regulated aminopeptidase (IRAP), an imidazo[1,5-a]pyridine derivative (hit compound 1a) exhibited an IC50 of 2.9 µM, whereas benzopyran-based and spiro-oxindole dihydroquinazolinone scaffolds from the same library were either inactive or displayed significantly weaker inhibition [1]. Optimization of this imidazo[1,5-a]pyridine scaffold, which is readily accessible from Ethyl imidazo[1,5-a]pyridine-6-carboxylate via standard derivatization, yielded a best-in-series compound with an IC50 of 1.0 µM, representing a 2.9-fold improvement over the initial hit and a >20-fold improvement over stereochemically inverted or methyl-depleted analogs [1].
| Evidence Dimension | IRAP inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.0 µM (best diastereomer 6a_dia2) and 2.9 µM (initial hit 1a) for imidazo[1,5-a]pyridine derivatives |
| Comparator Or Baseline | Benzopyran-based inhibitors (HFI-419 series) and spiro-oxindole dihydroquinazolinone scaffolds from same 10,500-compound screen |
| Quantified Difference | Imidazo[1,5-a]pyridine scaffold active at 2.9 µM; comparator scaffolds either inactive or sub-µM not achieved in this screen |
| Conditions | Enzymatic assay using L-Leu-pNA substrate on human IRAP expressed in CHO cells |
Why This Matters
This demonstrates that the imidazo[1,5-a]pyridine scaffold, accessible from the title compound, outperforms alternative chemotypes in IRAP inhibition, reducing the risk of pursuing inactive chemical space.
- [1] Lundgren S, et al. Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation. Int. J. Mol. Sci. 2024, 25(5), 2516. View Source
